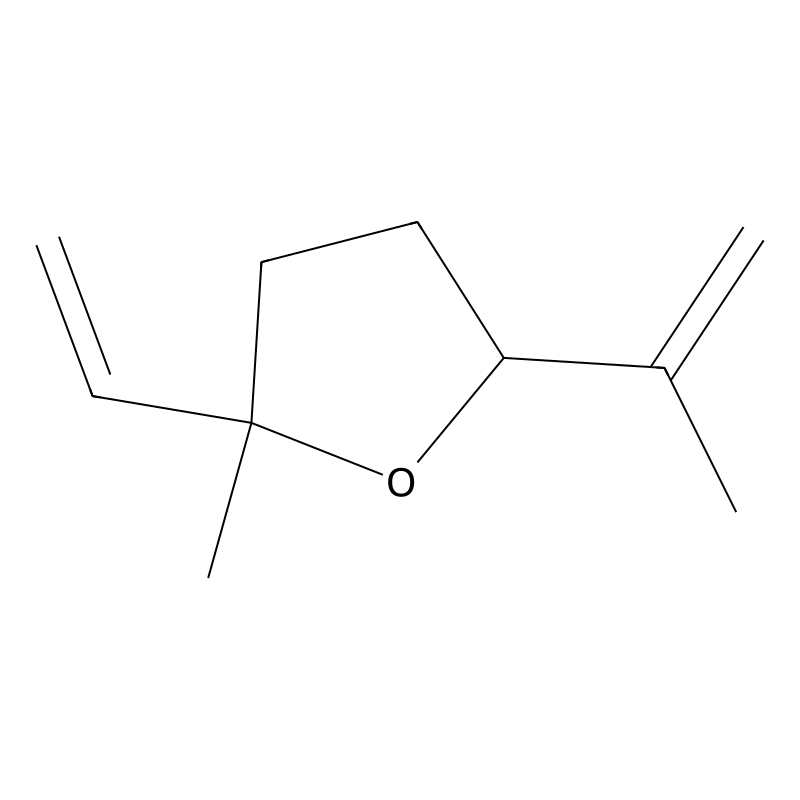

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Identification and Nomenclature:

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known as trans-anhydrolinalool oxide or (2R,5R)-2-methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, is a naturally occurring organic compound classified as a monoterpene oxide.

Potential Applications in Research:

This compound has been identified and studied in the context of various scientific research areas, including:

- Natural product chemistry: Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is a constituent of various essential oils, such as lavender and clary sage, and is thought to contribute to their characteristic aromas .

- Biochemistry: Research suggests that this compound may exhibit biological activities, including antifungal and insecticidal properties . However, further investigation is needed to understand its specific mechanisms and potential applications.

- Organic synthesis: The unique chemical structure of this compound makes it a potential intermediate for the synthesis of other complex molecules with various functionalities, although its specific applications in this area are still under exploration .

Current State of Research:

While initial research has identified the presence and potential properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, further studies are required to fully understand its:

- Mechanism of action: More research is needed to elucidate the specific mechanisms by which this compound might exert its potential antifungal and insecticidal activities.

- Safety and toxicity profile: Comprehensive studies are needed to establish the safety profile of this compound for potential future applications.

- Exploitation in synthesis: Further exploration is required to determine the feasibility and efficiency of using this compound as an intermediate in the synthesis of other complex molecules.

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known by its IUPAC name (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, is a colorless liquid characterized by a pungent, herbaceous odor. It belongs to the class of compounds known as furans, which are heterocyclic organic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecular formula for this compound is C10H16O, and it has a molecular weight of approximately 152.24 g/mol .

- Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of more complex structures.

- Polymerization: Under certain conditions, this compound can polymerize, forming larger molecules that may have different properties and applications.

- Oxidation: The furan ring can be oxidized to form various oxygenated derivatives, which may exhibit different biological activities.

Research indicates that furan derivatives possess a range of biological activities. Specifically, furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has been studied for its potential:

- Antimicrobial Properties: Some studies suggest that compounds in this class may exhibit activity against certain bacteria and fungi.

- Anti-inflammatory Effects: There is evidence that furan derivatives can modulate inflammatory responses in biological systems.

- Potential Neuroprotective Effects: Preliminary studies indicate possible protective effects on neuronal cells, although further research is needed to clarify these findings.

The synthesis of furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- can be achieved through several methods:

- Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form a cyclohexene derivative that can be further transformed into the furan structure.

- Alkylation Reactions: Starting from simpler furan derivatives, alkylation with appropriate alkenes can yield this compound.

- Dehydration Reactions: Certain alcohol precursors can be dehydrated under acidic conditions to form the desired furan derivative.

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- finds applications in various fields:

- Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.

- Research

Interaction studies involving furan derivatives often focus on their reactivity with biological molecules. Research indicates that these compounds can interact with proteins and nucleic acids, potentially leading to:

- Modification of Protein Functionality: This may affect enzyme activity or signal transduction pathways.

- DNA Interactions: Furan derivatives may form adducts with DNA, which could have implications for mutagenesis and carcinogenesis.

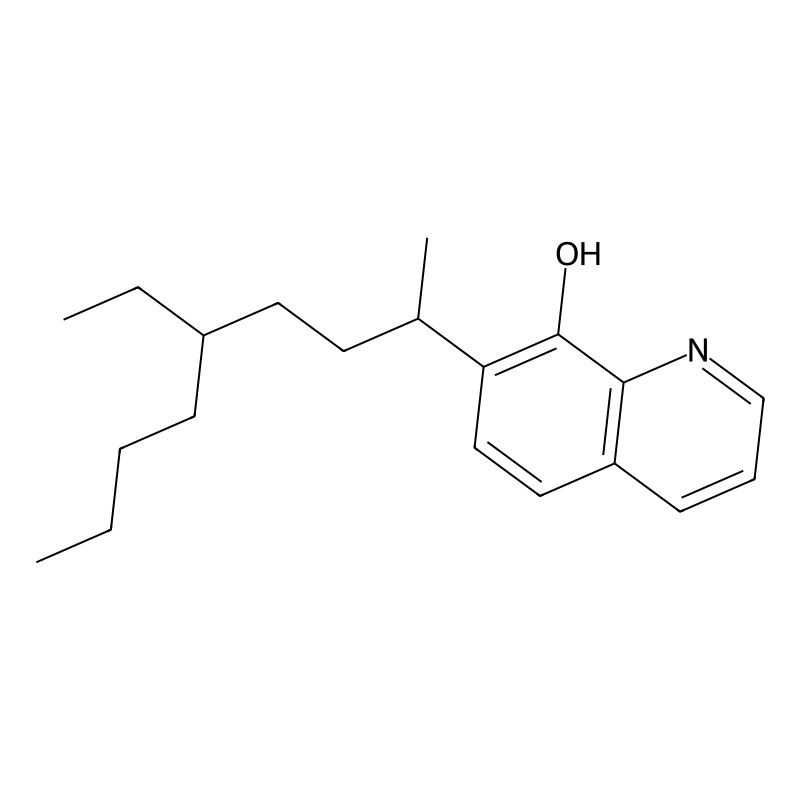

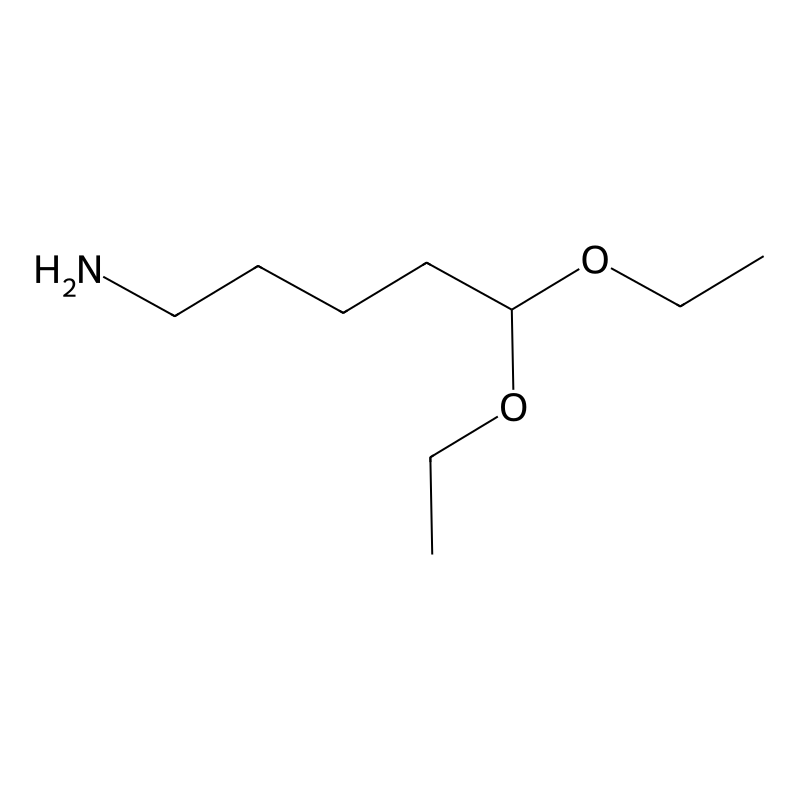

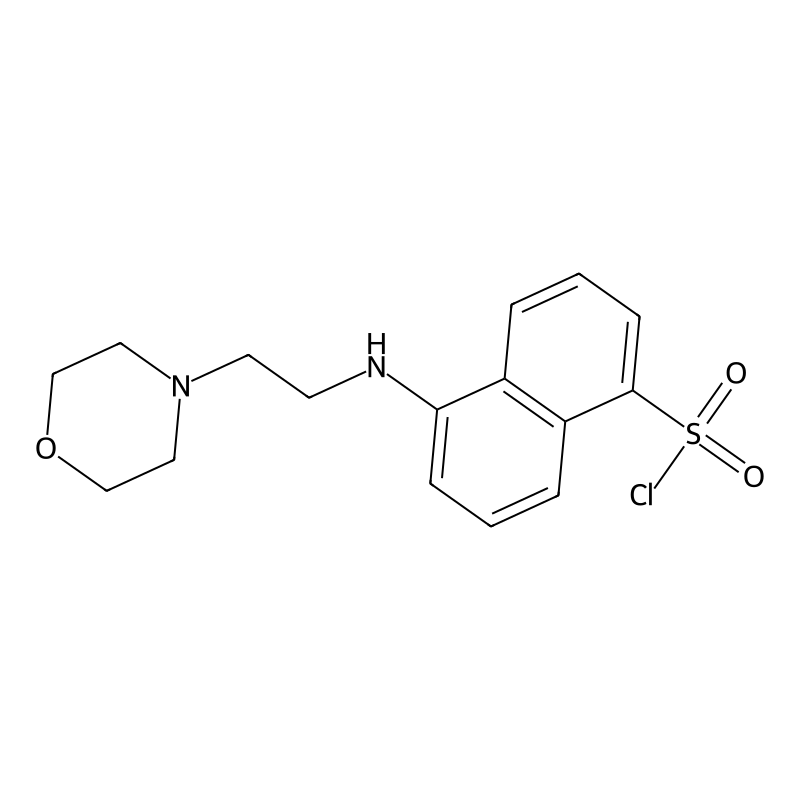

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furan | Aromatic | Basic structure; serves as a precursor for many derivatives. |

| Tetrahydrofuran | Saturated | Used as a solvent; lacks the double bond reactivity of furan derivatives. |

| 2-Methylfuran | Aromatic | Exhibits different biological activities compared to 2-ethenyltetrahydro derivative. |

| Anhydrolinalool oxide | Terpene derivative | Known for its floral scent; distinct from the pungent aroma of the target compound. |

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is unique due to its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Monoterpenol oxidative metabolism represents a fundamental biochemical process that controls the formation of volatile and soluble oxygenated derivatives in plants, particularly in flowers, fruits, and young leaves [1] [2]. This metabolic system plays crucial roles in plant adaptation and ecological interactions, serving as a key mechanism for protection against herbivores and other antagonists while facilitating attraction of pollinators [1] [3].

The oxidative metabolism of monoterpenols typically proceeds through complex enzymatic cascades that are primarily catalyzed by enzymes from the cytochrome P450 superfamily [1] [2]. These pathways exhibit remarkable flexibility and versatility, allowing plants to maintain dynamic responses to environmental challenges and biological interactions [1]. The monoterpenol oxidative metabolism usually targets the most stable carbon positions, particularly the 8-carbon allylic position, through consecutive oxygenation steps leading to the formation of derived alcohols, aldehydes, and carboxylic acids as final products [1].

Research has demonstrated that both alcohol and acid derivatives are typically accumulated in plants as glycosides, indicating the importance of glycosylation in the storage and transport of these oxidized metabolites [1]. The detection of conjugated intermediates and the existence of branching pathways suggest that each intermediate is released from the oxygenases, creating complex metabolic networks rather than simple linear pathways [1] [4].

The balance between glycosyltransferase activities and the efficiency of different oxidation steps appears to control the flux through these pathways, consequently determining the distribution among different products [1]. This regulatory mechanism allows plants to fine-tune their metabolic responses according to specific physiological needs and environmental conditions.

Biosynthetic Relationship to Linalool

The compound furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known as trans-anhydrolinalool oxide, exhibits a direct biosynthetic relationship to linalool as a downstream oxidative derivative . Linalool serves as the primary precursor for this furanoid monoterpene oxide through various enzymatic and non-enzymatic transformation pathways [6] [7].

Linalool biosynthesis originates from the methylerythritol 4-phosphate pathway in plastids, where geranyl diphosphate serves as the immediate precursor [8] [9]. The conversion of geranyl diphosphate to linalool is catalyzed by linalool synthase enzymes, which produce both the S-linalool and R-linalool enantiomers depending on the specific enzyme involved [6] [10].

Enzymatic Conversion Mechanisms

The enzymatic conversion of linalool to its oxidized derivatives, including furanoid linalool oxides, involves sophisticated cytochrome P450-mediated processes. CYP76C1 has been identified as the major linalool metabolizing oxygenase in Arabidopsis flowers, catalyzing a cascade of oxidation reactions on both R-linalool and S-linalool enantiomers with similar catalytic efficiencies [6] [7]. The enzyme demonstrates kcat/Km values of 14.0 min⁻¹ μM⁻¹ for R-linalool and 9.8 min⁻¹ μM⁻¹ for S-linalool [6].

CYP76C1 sequentially metabolizes linalool through multiple oxidation steps, initially forming 8-hydroxylinalool as the major product, along with minor amounts of 9-hydroxylinalool and 8-oxo-linalool [6] [7]. The enzyme subsequently processes 8-hydroxylinalool to generate 8-oxo-linalool as the main product, accompanied by the formation of lilac aldehydes through cyclization reactions [6].

The catalytic versatility of CYP76C1 extends to the metabolism of its own oxidation products, demonstrating the capacity to convert lilac aldehydes into lilac alcohol diastereoisomers [6]. This sequential processing capability establishes CYP76C1 as a multifunctional enzyme that orchestrates the complete oxidative cascade from linalool to various cyclic and acyclic derivatives.

Cytochrome P450 Involvement in Oxidation Steps

The cytochrome P450 family, particularly the CYP76 subfamily, plays a central role in the oxidative transformation of linalool to furanoid derivatives [1] [11]. These enzymes share common features across different plant taxa, including the ability to catalyze initial monoterpenol oxidation, although they belong to different CYP76 subfamilies and exhibit relatively low sequence identities [1].

CYP76C3 and CYP71B31 also contribute to linalool metabolism in Arabidopsis flowers, with CYP76C3 showing prominent involvement in 8-hydroxylation reactions [10]. The functional expression of these enzymes in plant systems has revealed their capacity to generate multiple oxygenated products from linalool substrates [10].

The involvement of cytochrome P450 enzymes in linalool oxidation extends beyond plant systems, as human cytochrome P450 enzymes, including CYP2C19 and CYP2D6, have been shown to catalyze both allylic hydroxylation and epoxidation reactions of linalool [12]. CYP2D6 specifically demonstrates the ability to catalyze enzymatic epoxidation of the 6,7-carbon double bond, leading to the formation of cyclic ethers including furanoid linalool oxide through intramolecular rearrangement of 6,7-epoxy-linalool [12].

Formation Pathways in Natural Systems

The formation of furanoid linalool oxides in natural systems occurs through diverse pathways that encompass both enzymatic and non-enzymatic mechanisms. These pathways demonstrate the complex interplay between biological and chemical processes in the generation of these important monoterpene derivatives.

Enzymatic Mechanisms

Enzymatic formation pathways involve stereospecific biotransformation processes that yield highly enantiopure products. Microbial biotransformation using Aspergillus niger, particularly strain ATCC 9142, provides an efficient route for the conversion of linalool to furanoid and pyranoid linalool oxides [13] [14]. This biotransformation process yields a mixture of cis- and trans-furanoid linalool oxide with yields of 15-24%, alongside cis- and trans-pyranoid linalool oxide with yields of 5-9% [14].

The stereospecificity of microbial biotransformation becomes particularly evident when using enantiopure substrates. Biotransformation of R-(-)-linalool with Aspergillus niger yields almost pure trans-furanoid and trans-pyranoid linalool oxide with enantiomeric excess greater than 95% [13] [14]. This high stereospecificity indicates that the biotransformation occurs through controlled enzymatic processes rather than random chemical oxidation.

Alternative microbial systems have also been identified for linalool oxide production. Corynespora cassiicola DSM 62475 demonstrates high stereoselectivity in linalool biotransformation, producing predominantly 2R-configured linalool oxide enantiomers from R-(-)-linalool with promising productivities [15]. The organism shows tolerance to substrate concentrations up to 150 mg/L without growth inhibition, making it suitable for industrial-scale applications [15].

Non-enzymatic Transformations

Non-enzymatic transformation pathways involve chemical processes that occur under specific environmental conditions. Autoxidation represents a significant non-enzymatic pathway for linalool transformation, particularly under atmospheric conditions with varying nitrogen oxide concentrations [16] [17]. This process involves the formation of hydroxy linalool peroxy radicals that undergo complex radical-mediated reactions leading to highly oxygenated products [16].

The autoxidation mechanism involves concerted peroxy radical and alkoxy radical modulated processes that differ significantly from traditional hydrogen-shift driven autoxidation [16] [17]. Under indoor atmospheric conditions with low nitrogen oxide concentrations, linalool can undergo novel oxidation mechanisms involving successive transformation of radical centers through multiple pathways, including cyclization and hydrogen-shift reactions [16].

Chemical acid-catalyzed cyclization provides another non-enzymatic route for furanoid linalool oxide formation. The process involves the formation of 6,7-epoxylinalool intermediates that undergo intramolecular cyclization under acidic conditions to form cis- and trans-furanoid linalool oxides [13]. This pathway becomes significant at pH values below 3.5, where chemical decomposition of linalool occurs through acid-catalyzed mechanisms [13].

Light-mediated transformations also contribute to non-enzymatic linalool oxide formation in natural systems. Research has demonstrated that light synergistically promotes the accumulation of linalool oxides through non-enzymatic reactions, particularly in tea plants subjected to green leafhopper infestation [18]. These transformations involve photochemical processes that facilitate the conversion of linalool to its oxidized derivatives without direct enzymatic involvement.

Relationship to Other Monoterpene Derivatives

The biosynthetic network surrounding furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- extends beyond simple linear pathways to encompass complex metabolic grids that interconnect multiple monoterpene derivatives [4]. This network demonstrates the evolutionary development of sophisticated chemical diversification systems in plants.

Linalool Oxides (Furanoid and Pyranoid Forms)

Linalool oxides exist in both furanoid and pyranoid structural forms, representing distinct cyclization outcomes from common linalool precursors. The furanoid forms, including the compound under study, are characterized by five-membered tetrahydrofuran ring systems, while pyranoid forms contain six-membered tetrahydropyran rings [19] [20].

The structural diversity of linalool oxides encompasses multiple stereoisomeric variants. Furanoid linalool oxides exist as four distinct stereoisomers, including cis- and trans-geometrical isomers, each with two enantiomeric forms [21]. The trans-furanoid linalool oxide, with the IUPAC name (2R,5R)-2-methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, represents one of the most abundant forms found in natural systems [19].

Pyranoid linalool oxides demonstrate similar stereochemical complexity, with tetrahydropyran ring systems substituted by methyl groups at positions 2,2 and 6, hydroxy groups at position 3, and ethenyl groups at position 6 [20]. These compounds serve as important flavoring agents and plant metabolites, contributing to the aromatic profiles of various plant species [20].

The distribution between furanoid and pyranoid forms depends on specific reaction conditions and enzymatic environments. Microbial biotransformation typically favors furanoid formation, with furanoid to pyranoid ratios of approximately 3:1 to 5:1 under optimal conditions [14]. This preference reflects the kinetic and thermodynamic factors governing cyclization reactions in biological systems.

Position in Terpene Biosynthetic Networks

The position of furanoid linalool oxides within terpene biosynthetic networks illustrates the interconnected nature of plant specialized metabolism [4]. These compounds occupy intermediate positions in complex metabolic grids that connect primary terpenoid biosynthesis with specialized chemical diversity generation.

The network begins with the universal terpene building blocks isopentenyl diphosphate and dimethylallyl diphosphate, produced through either the methylerythritol 4-phosphate pathway in plastids or the mevalonate pathway in the cytosol [22] [23]. These basic units undergo condensation reactions catalyzed by geranyl diphosphate synthase to form geranyl diphosphate, the common precursor for all monoterpenes [24] [25].

Geranyl diphosphate serves as the branch point for multiple metabolic routes, including direct conversion to linalool by linalool synthases, alternative cyclization to other monoterpene scaffolds, or utilization in higher-order terpene synthesis [24]. The heterodimeric nature of many geranyl diphosphate synthases provides additional regulatory control points for metabolic flux distribution [26].

The oxidative elaboration of linalool through cytochrome P450-mediated processes creates secondary branch points that lead to diverse oxygenated derivatives [1] [6]. These branch points allow for the simultaneous production of volatile compounds for ecological interactions and non-volatile glycosylated forms for storage and transport [1].

Cross-compartmental transport systems facilitate the movement of substrates and products between plastidial and cytosolic compartments, enabling the integration of different biosynthetic pathways [27]. This compartmentalization allows for specialized regulation of metabolic flux while maintaining overall network coordination [27].

The network also incorporates feedback regulation mechanisms that respond to environmental conditions, developmental stages, and metabolic demands [28]. Gene expression studies have demonstrated that terpene synthase transcript levels play key roles in determining the quantitative distribution of monoterpene products [28], highlighting the importance of transcriptional control in network regulation.

Glycosylation reactions catalyzed by UDP-dependent glycosyltransferases provide terminal modifications that affect compound stability, solubility, and biological activity [4]. These reactions represent important endpoints in the biosynthetic network, determining the final chemical forms in which monoterpene derivatives accumulate in plant tissues.

Physical Description

XLogP3

Density

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index